2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVRSMNDSVKPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 1 Benzyl 1h Pyrazol 4 Yl Acetonitrile and Analogues
Direct Synthesis of the 2-(1-benzyl-1H-pyrazol-4-yl)acetonitrile Core
The direct synthesis of the this compound core is a methodical process that involves the sequential construction of the pyrazole (B372694) ring and the introduction of the required substituents. This approach allows for controlled functionalization and purification at each step.
Cyclization Reactions for Pyrazole Ring Formation
The most classical and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. orgsyn.org This reaction is a cornerstone in heterocyclic chemistry due to its reliability and the accessibility of starting materials. orgsyn.org
The general mechanism involves the initial reaction of one of the carbonyl groups of the dicarbonyl compound with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of substituents on the final pyrazole ring, can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions. For the synthesis of a 4-substituted pyrazole, a dicarbonyl compound with a suitable precursor group at the 2-position is required.
N-Alkylation Strategies for Benzyl (B1604629) Group Introduction
Once the pyrazole core is established, the introduction of the benzyl group at the N1 position is a crucial step. N-alkylation of pyrazoles is typically achieved by reacting the pyrazole with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.gov The base deprotonates the pyrazole ring's NH group, forming a pyrazolate anion, which then acts as a nucleophile and attacks the benzylic carbon of the halide, displacing the halogen and forming the N-benzyl bond.
A systematic study on the N-substitution of 3-substituted pyrazoles has shown that using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) can achieve regioselective N1-alkylation. nih.gov The choice of solvent and base is critical to control the regioselectivity and reaction efficiency. For instance, cesium carbonate (Cs₂CO₃) in acetonitrile (B52724) has been effectively used for the N-benzylation of pyrazole derivatives. mdpi.com
Below is a table summarizing various conditions for the N-benzylation of pyrazole analogues:
| Pyrazole Substrate | Benzylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-(4,4,5,5-tetramethyl- jpsionline.comresearchgate.netsemanticscholar.orgdioxaborolan-2-yl)-1H-pyrazole | 4-Chlorobenzyl bromide | Cs₂CO₃ | Acetonitrile | 80 | - | mdpi.com |
| 3-(4,4,5,5-tetramethyl- jpsionline.comresearchgate.netsemanticscholar.orgdioxaborolan-2-yl)-1H-pyrazole | 3-(Trifluoromethyl)benzyl bromide | Cs₂CO₃ | Acetonitrile | 80 | - | mdpi.com |
| 3-Substituted Pyrazoles | Various Alkyl Halides | K₂CO₃ | DMSO | Not specified | - | nih.gov |
| 4-Chloropyrazole | Benzylic trichloroacetimidates | Brønsted acid | Not specified | Not specified | Good | nih.gov |
Methods for Acetonitrile Group Incorporation
The introduction of the acetonitrile group (-CH₂CN) at the C4 position of the pyrazole ring is a key step in the synthesis of the target molecule. This can be achieved through several synthetic routes, often involving the functionalization of a pre-existing pyrazole core.
One common strategy involves the Vilsmeier-Haack reaction to introduce a formyl group (-CHO) at the C4 position of the pyrazole ring. nih.gov This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as an electrophile to formylate the electron-rich pyrazole ring. nih.gov The resulting pyrazole-4-carbaldehyde is a versatile intermediate. The aldehyde can then be converted to the acetonitrile group. A common two-step procedure involves the conversion of the aldehyde to an oxime by reaction with hydroxylamine, followed by dehydration of the oxime to yield the nitrile.
Alternatively, a more direct approach involves the reaction of a 4-(halomethyl)pyrazole derivative with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). For instance, a 4-(chloromethyl)pyrazole can undergo a nucleophilic substitution reaction with the cyanide ion to directly form the desired 4-(cyanomethyl)pyrazole. This method is analogous to the synthesis of arylacetonitriles from benzyl halides. organic-chemistry.org
A third approach involves the use of diazoacetonitrile in a [3+2] cycloaddition reaction with a suitable dipolarophile, although this method builds the ring and incorporates the cyano group in a concerted fashion and may be less suitable for a pre-formed pyrazole core. medicaljournalshouse.com
Advanced Synthetic Approaches and Reaction Conditions
To improve efficiency, yield, and sustainability, advanced synthetic methodologies have been developed for the synthesis of pyrazole derivatives. These include one-pot reaction sequences and the use of microwave assistance to accelerate reaction rates.
One-Pot Reaction Sequences
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. For the synthesis of complex pyrazoles like this compound, a one-pot approach could involve the sequential addition of reagents to build the molecule in a single process.
For example, a multi-component reaction (MCR) could be designed where an appropriate 1,3-dicarbonyl precursor, benzylhydrazine (B1204620), and a synthon for the acetonitrile group are combined under specific conditions to form the target molecule directly. Numerous one-pot syntheses for substituted pyrazoles have been reported. For instance, a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) has been used to synthesize pyrano[2,3-c]pyrazoles in an aqueous medium. mdpi.com Another example is a one-pot, three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate to yield pyrazolyl-pyrazol-3-ones. mdpi.com
A one-pot synthesis for N-substituted pyrazoles has been developed involving the condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine like benzylhydrazine. researchgate.net This demonstrates the feasibility of incorporating the benzyl group in a one-pot procedure.
The following table presents examples of one-pot syntheses for pyrazole derivatives:
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine, Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92 | mdpi.com |
| Phenyl hydrazine, ethyl acetoacetate, benzaldehyde, 4-hydroxy coumarin | CSIL@CNTs, EtOH/H₂O, 50°C | Benzyl pyrazolyl coumarins | up to 97 | researchgate.net |
| Active methylene reagents, phenylisothiocyanate, benzylhydrazine | NaH, DMF, 100°C | 1-benzyl-phenylaminopyrazole-carbonitrile | 27 | researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products.
Microwave technology has been successfully applied to various steps in pyrazole synthesis. For instance, the cyclocondensation reaction for pyrazole ring formation can be expedited under microwave irradiation. researchgate.net One study reported the microwave-assisted synthesis of pyrazole derivatives from chalcones and hydrazines, with reaction times of only a few minutes and yields ranging from 71-84%. researchgate.net
N-alkylation reactions can also be accelerated using microwaves. The reaction of various azaheterocycles, including pyrazole, with alkyl halides under microwave irradiation in a "dry media" (adsorbed on a solid support) has been shown to proceed rapidly to give N-alkyl derivatives exclusively. orgsyn.org
The Vilsmeier-Haack formylation of pyrazoles has also been performed under microwave activation, converting alkylpyrazoles to their 4-formyl derivatives in just 10 minutes in DMF.
The table below highlights the advantages of microwave-assisted synthesis for pyrazole derivatives:
| Reaction Type | Conventional Method | Microwave Method | Yield (MW) (%) | Reference |
| Synthesis of substituted pyrazoles | 12-16 hours | 4-7 minutes | 54-81 | |
| One-pot synthesis of pyrazolones | - | 10 minutes (420 W) | 51-98 | jpsionline.comsemanticscholar.org |
| Synthesis of pyrazoles from chalcones | Not specified | Not specified | 71-84 | researchgate.net |
| 1,3-Dipolar cycloaddition | Several hours | 19 minutes | 89 |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has emerged as a significant green chemistry technique, offering advantages such as reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. rsc.orgacs.org This methodology utilizes high-frequency sound waves to induce acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, thereby accelerating chemical reactions. nih.gov
The application of ultrasound has been successfully demonstrated in the synthesis of various pyrazole derivatives. For instance, a copper(I)-catalyzed synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine (B124118) saw a tremendous enhancement in reaction rate under ultrasound irradiation at 60 °C, with high yields achieved in just 75-90 minutes. asianpubs.org Similarly, an efficient one-pot, four-component reaction to produce spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives was developed using ultrasound irradiation at room temperature. acs.org This approach not only provided good yields but also avoided the need for traditional chromatographic purification. acs.org
In another example, the synthesis of novel pyrazoles via a 1,3-dipolar cycloaddition reaction was effectively catalyzed by a Ni-Mg-Fe layered double hydroxide (B78521) (LDH) catalyst under ultrasonic conditions, highlighting the synergy between ultrasound and heterogeneous catalysis. mdpi.com The use of ultrasound has been shown to be superior to silent (non-ultrasonic) reactions, which typically result in lower yields and require longer reaction times. mdpi.com
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Synthesis | Conventional (Stirring) | 10 h | 85% | acs.org |
| Ultrasound | 1 h | 94% | ||
| 1,3-Dipolar Cycloaddition for Pyrazoles | Conventional (Silent) | 180 min | 35% | mdpi.com |
| Ultrasound | 30 min | 98% | ||
| Vilsmeier-Haack Formylation of Phenylhydrazones | Conventional (Heating) | 1-7 h | ~70-80% | degres.eu |
| Ultrasound | 10-60 min | ~80-90% |
Catalytic Transformations in Pyrazole Chemistry
Catalysis is fundamental to modern organic synthesis, and the construction of the pyrazole core is no exception. A wide array of catalytic systems, including metal-based catalysts, organocatalysts, and photoredox catalysts, have been employed to synthesize pyrazole derivatives with high efficiency and selectivity. mdpi.comnih.govthieme-connect.com
Transition-metal catalysts are widely used in pyrazole synthesis. Copper-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones provides a facile route to pyrazole derivatives, with oxygen serving as the terminal oxidant. nih.gov Silver-catalyzed reactions have also proven effective, for instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.comnih.gov This process proceeds through a cascade of nucleophilic addition, intramolecular cyclization, and elimination. nih.gov
In addition to traditional metal catalysis, novel approaches are continually being developed. A silver-mediated [3+2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane allows for the construction of monosubstituted pyrazoles under mild conditions with broad functional group tolerance. mdpi.com Furthermore, heterogeneous catalysts, such as nano-ZnO, offer an environmentally friendly approach for synthesizing 1,3,5-substituted pyrazoles with advantages like high yields, short reaction times, and simple work-up procedures. nih.gov
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| CuOTf / O₂ | Aerobic Cyclization | Uses O₂ as a green oxidant. | nih.gov |
| AgOTf | Reaction of ynones and hydrazines | Rapid reaction at room temperature, high regioselectivity. | mdpi.com |
| Nano-ZnO | Condensation | Green catalyst, excellent yields, short reaction times. | nih.gov |
| Sc(OTf)₃ / DBU | Reaction of diazoester with ketones | Lewis acid and base co-mediation, high yields. | nih.gov |
| Iodine (I₂) / TBHP | Reaction of aldehyde hydrazones with olefins | Metal-free oxidative coupling. | nih.gov |
Synthesis of Precursor Intermediates for Derivatization
Preparation of Functionalized Pyrazole Carbaldehydes
Functionalized pyrazole carbaldehydes are versatile intermediates, serving as crucial building blocks for the synthesis of a wide range of more complex heterocyclic systems. mdpi.comnih.gov The most prominent method for their preparation is the Vilsmeier-Haack reaction, which facilitates the formylation of various aromatic and heterocyclic compounds, including pyrazoles. mdpi.comresearchgate.net
The Vilsmeier-Haack reaction typically involves treating a suitable pyrazole precursor, such as a hydrazone, with the Vilsmeier reagent (commonly a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)). semanticscholar.org This reaction results in cyclization and formylation to yield the corresponding pyrazole-4-carbaldehyde. semanticscholar.org For example, 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized by reacting N'-(1-phenylethylidene)benzohydrazide with the Vilsmeier reagent at 60–65 °C. semanticscholar.org
Recent advancements have focused on improving the efficiency and environmental footprint of this reaction. Microwave-assisted Vilsmeier-Haack synthesis has been shown to significantly reduce reaction times and avoid the use of toxic reagents like POCl₃ by employing alternative Vilsmeier reagents derived from phthaloyl dichloride and DMF. researchgate.netbohrium.com This method offers advantages of operational simplicity, easy work-up, and high yields. bohrium.com The synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has also been reported via the Vilsmeier-Haack reaction, demonstrating the method's utility in creating dual-functionalized pyrazoles. mdpi.com
Synthesis of Pyrazole Boronic Acids and Esters for Cross-Coupling
Pyrazole boronic acids and their corresponding esters, particularly pinacol (B44631) esters, are indispensable reagents in modern organic chemistry. They are key coupling partners in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds. researchgate.netrsc.org The stability and ease of handling of pyrazole boronic acid pinacol esters make them particularly valuable for synthesizing complex aryl- and heteroaryl-substituted pyrazoles. researchgate.netresearchgate.net
A common strategy for synthesizing pyrazole-4-boronic acid pinacol esters involves the reaction of a 4-halopyrazole with a boron source. An improved one-pot synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester has been developed from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate, which proceeds via a stable lithium hydroxy ate complex that can be used directly in Suzuki couplings without added base. researchgate.net Another method involves the palladium-catalyzed reaction of 1-Boc-4-halogenopyrazole with pinacol diboron. google.com
For pyrazole-3-boronic acid esters, a synthetic route starts from N-methyl-3-aminopyrazole, which is converted to 3-iodo-1-methyl-1H-pyrazole via a diazotization reaction. Subsequent treatment with n-butyllithium and a boronizing agent like isopropoxyboronic acid pinacol ester yields the desired product. google.com These boronic esters are crucial for creating substituted pyrazoles that are otherwise difficult to prepare. rsc.org
| Product | Starting Material | Key Reagents | Methodology | Reference |
|---|---|---|---|---|
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 4-Bromo-1-methyl-1H-pyrazole | n-BuLi, Triisopropyl borate | Lithiation-boronation via ate complex | researchgate.net |
| 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester | 3-Iodo-1-methyl-1H-pyrazole | n-BuLi, Isopropoxyboronic acid pinacol ester | Halogen-metal exchange followed by borylation | google.com |
| 1-Substituted-1H-pyrazole-4-boronic acid pinacol ester | 1-Substituted-4-bromopyrazole | Hexyllithium, Triisopropyl borate, Pinacol | Halogen-metal exchange followed by borylation and esterification | google.com |
| 1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester | 4-(Pinacolato)pyrazole | Benzyl bromide, Cs₂CO₃ | N-alkylation | researchgate.net |
Derivatization and Scaffold Expansion Strategies
Modifications on the Benzyl Moiety
The N-benzyl group on the pyrazole ring is a key site for molecular derivatization, allowing for the modulation of the compound's physicochemical and pharmacological properties. ontosight.ai While direct functionalization of the benzyl group after the pyrazole core is formed is one possible strategy, a more common and versatile approach involves the introduction of pre-functionalized benzyl groups via N-alkylation of a pyrazole precursor. researchgate.netontosight.ai
This strategy relies on the synthesis of various substituted benzyl halides (bromides or chlorides) which are then reacted with an NH-pyrazole, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, in the presence of a base like cesium carbonate (Cs₂CO₃). researchgate.net This approach has been used to prepare a variety of 1-(substituted-benzyl)-1H-pyrazole-4-boronic acid pinacol esters, including those with 4-fluoro, 4-chloro, and 3,4-difluoro substituents on the benzyl ring. researchgate.net
These modifications on the benzyl moiety are critical in medicinal chemistry for exploring structure-activity relationships (SAR). The electronic and steric properties of the substituents on the phenyl ring of the benzyl group can influence how the molecule interacts with biological targets. For example, in the development of kinase inhibitors, modifying the benzyl group led to analogues that exhibited distinct binding modes with the target protein, Aurora-A. researchgate.net The introduction of lipophilic groups, such as the benzyl moiety, can also affect the compound's pharmacokinetic profile. ontosight.ai This highlights the importance of the N-benzyl group as a handle for fine-tuning the properties of pyrazole-based compounds.
Functionalization of the Pyrazole Ring System
The pyrazole ring of this compound is amenable to various functionalization reactions, allowing for the introduction of new substituents and the synthesis of a diverse range of analogues. Key strategies include electrophilic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position, which is activated by the two nitrogen atoms. However, since the starting molecule is already substituted at the 4-position, electrophilic attack would be directed to other available positions on the pyrazole ring, primarily the C3 and C5 positions. The benzyl group at the N1 position can also influence the regioselectivity of these reactions. Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and Friedel-Crafts acylation. For instance, bromination of N-substituted pyrazoles can be achieved using reagents like N-bromosuccinimide (NBS), leading to the introduction of a bromine atom onto the pyrazole core.
Palladium-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of the pyrazole ring. These reactions typically involve the coupling of a halogenated or triflated pyrazole derivative with a variety of coupling partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination). To apply these methods to this compound, a halogen atom would first need to be introduced onto the pyrazole ring, for example, at the C5 position. Subsequent cross-coupling would then enable the introduction of aryl, alkyl, or amino groups at this position, significantly increasing the structural diversity of the resulting analogues.
| Reaction Type | Reagents and Conditions | Position of Functionalization |
| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | C5 |
| Nitration | HNO3/H2SO4 | C5 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene/water) | C5 (requires prior halogenation) |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP), base (e.g., NaOtBu) | C5 (requires prior halogenation) |
Transformations of the Acetonitrile Group to Other Functionalities
The acetonitrile group of this compound is a key functional handle that can be readily converted into a variety of other functionalities, providing access to a wide range of derivatives with different chemical and biological properties.
Reduction to Amines: The nitrile group can be reduced to a primary amine, yielding 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is another effective method. The resulting amine is a valuable intermediate for further derivatization, such as amide or sulfonamide formation.
Hydrolysis to Carboxylic Acids and Amides: The acetonitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 2-(1-benzyl-1H-pyrazol-4-yl)acetic acid. Acid-catalyzed hydrolysis is often carried out by heating the nitrile with a strong acid like sulfuric acid or hydrochloric acid in an aqueous solution. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, initially yields the carboxylate salt, which upon acidification gives the carboxylic acid. Partial hydrolysis under milder conditions can lead to the formation of the corresponding amide, 2-(1-benzyl-1H-pyrazol-4-yl)acetamide.
Cycloaddition Reactions to Form Tetrazoles: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. A common method involves the reaction of the nitrile with sodium azide (B81097) in the presence of a Lewis acid, such as zinc chloride, or an ammonium (B1175870) salt, like ammonium chloride, in a solvent like N,N-dimethylformamide (DMF). This reaction provides a direct route to 5-((1-benzyl-1H-pyrazol-4-yl)methyl)-1H-tetrazole, a compound with a significantly different electronic and steric profile compared to the starting nitrile.
| Transformation | Reagents and Conditions | Product |
| Reduction | 1. LiAlH4, THF; 2. H2O | 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine |
| Reduction | H2, Raney Ni or Pd/C, Ethanol | 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine |
| Acidic Hydrolysis | H2SO4 (aq), heat | 2-(1-benzyl-1H-pyrazol-4-yl)acetic acid |
| Basic Hydrolysis | 1. NaOH (aq), heat; 2. H3O+ | 2-(1-benzyl-1H-pyrazol-4-yl)acetic acid |
| Tetrazole Formation | NaN3, NH4Cl, DMF, heat | 5-((1-benzyl-1H-pyrazol-4-yl)methyl)-1H-tetrazole |
Construction of Fused Heterocyclic Systems Bearing a Pyrazole Unit
The reactivity of both the pyrazole ring and the acetonitrile group in this compound and its derivatives allows for the construction of various fused heterocyclic systems. These annulation reactions lead to the formation of polycyclic structures with extended aromatic systems and potentially enhanced biological activities.
Synthesis of Pyrazolo[3,4-b]pyridines: The activated methylene group of the acetonitrile moiety can be exploited in condensation reactions with 1,3-dielectrophiles to construct a pyridine (B92270) ring fused to the pyrazole core. For instance, reaction with an α,β-unsaturated ketone in the presence of a base can lead to a Michael addition followed by intramolecular cyclization and aromatization to yield a pyrazolo[3,4-b]pyridine derivative. The specific reaction conditions and the nature of the substituents on both reactants will determine the final structure of the fused system.
Synthesis of Pyrazolo[1,5-a]pyrimidines: Derivatives of this compound, particularly those with an amino group on the pyrazole ring (which can be introduced via nitration and subsequent reduction), are key precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. Condensation of a 5-amino-1-benzyl-1H-pyrazole derivative with a β-dicarbonyl compound or its equivalent, such as a β-ketoester or malondialdehyde, under acidic or basic conditions, leads to the formation of the fused pyrimidine (B1678525) ring. This versatile reaction allows for the introduction of various substituents on the newly formed pyrimidine ring, depending on the choice of the 1,3-dielectrophile.
| Fused System | Precursor | Reagents and Conditions |
| Pyrazolo[3,4-b]pyridine | This compound | α,β-Unsaturated ketone, base (e.g., NaOEt), ethanol, reflux |
| Pyrazolo[1,5-a]pyrimidine | 5-Amino-1-benzyl-1H-pyrazole derivative | β-Dicarbonyl compound (e.g., acetylacetone), acid catalyst (e.g., acetic acid), reflux |
Advanced Structural Characterization and Elucidation
X-ray Crystallographic Studies
Crystallographic Insights into Binding Modes with Macromolecular Targets
A comprehensive search of crystallographic databases, including the Protein Data Bank (PDB), and a thorough review of peer-reviewed scientific literature have revealed no deposited crystal structures of 2-(1-benzyl-1H-pyrazol-4-yl)acetonitrile in complex with a macromolecular target.
Consequently, there is currently no publicly available crystallographic data to provide detailed insights into the specific binding modes, such as hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, between this particular compound and any protein or other biological macromolecule. The elucidation of its three-dimensional binding orientation and interaction patterns within a biological target's active or allosteric site awaits future structural biology studies.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to computational chemistry, using the principles of quantum mechanics to model molecular properties. These methods are crucial for understanding the intrinsic characteristics of 2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT can be employed to optimize its three-dimensional geometry, determining the most stable arrangement of its atoms.
From this optimized structure, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.
Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the nitrile group, indicating these are potential sites for electrophilic attack or hydrogen bonding.
Table 1: Illustrative Quantum Chemical Descriptors for a Pyrazole Derivative Calculated via DFT
| Descriptor | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. |
| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.2 eV | Energy released when an electron is added. |
Computation of Molecular Descriptors and Spectroscopic Properties
Beyond electronic properties, DFT and other quantum methods can compute a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure and properties, such as its size, shape, and electronic distribution. These descriptors are fundamental inputs for developing Quantitative Structure-Activity Relationship (QSAR) models.
Additionally, theoretical spectroscopic properties can be calculated. For instance, theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be simulated. By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated and compared with experimental data to confirm the structure. Similarly, the chemical shifts of ¹H and ¹³C atoms can be calculated to predict the NMR spectrum, aiding in the structural elucidation of this compound.
Molecular Modeling and Dynamics
Molecular modeling and dynamics focus on the simulation of molecular behavior, particularly in the context of biological systems. These techniques are essential for predicting how this compound might function as a ligand, for example, as a potential drug candidate.
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound, docking studies could be used to screen for potential protein targets and to understand its binding mechanism at an atomic level.
The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. Studies on similar pyrazole derivatives have shown their potential to inhibit enzymes like succinate (B1194679) dehydrogenase and Epidermal Growth Factor Receptor (EGFR) kinase. A docking simulation of this compound into a protein's active site would reveal potential key interactions, such as:
Hydrogen bonds: The nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors.
π-π stacking: The aromatic benzyl (B1604629) and pyrazole rings could engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic interactions: The benzyl group could fit into hydrophobic pockets within the binding site.
Table 2: Example of Molecular Docking Results for a Ligand in a Protein Active Site
| Parameter | Description | Example Value/Result |
| Docking Score | Estimated binding affinity (e.g., in kcal/mol). | -8.5 kcal/mol |
| Interacting Residues | Amino acids in the receptor's active site that interact with the ligand. | TYR 253, PHE 317, LYS 210 |
| Type of Interactions | The nature of the chemical bonds formed. | Hydrogen bond with LYS 210, π-π stacking with TYR 253. |
| RMSD | Root-mean-square deviation from a reference pose. | 1.2 Å |
Molecular Dynamics (MD) Simulations to Probe Conformational Behavior
While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations can model the dynamic behavior of the ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.
For the this compound-protein complex, an MD simulation could be used to:
Assess the stability of the docked pose over time.
Identify conformational changes in the protein or ligand upon binding.
Analyze the role of water molecules in mediating the interaction.
Calculate the binding free energy with higher accuracy than docking scores alone.
These simulations provide a more realistic view of the molecular interactions and the stability of the complex, which is crucial for rational drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
To build a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar pyrazole derivatives with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀). For each compound, a set of molecular descriptors (calculated as described in section 4.1.2) would be generated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that predicts activity based on these descriptors. ej-chem.org
QSAR studies on pyrazole derivatives have been successfully used to guide the design of new compounds with enhanced potency as antifungal agents or anticancer EGFR inhibitors. nih.govnih.gov A robust QSAR model could predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources in the drug discovery process.
Biological Activity and Mechanistic Investigations
Cellular and Molecular Mechanism of Action
The biological effects of 2-(1-benzyl-1H-pyrazol-4-yl)acetonitrile and its analogs are rooted in their interactions with various cellular and molecular targets. Research into this class of compounds has uncovered multiple mechanisms of action, contributing to their potential therapeutic applications in oncology, inflammation, and infectious diseases.
Antiproliferative Activity against Specific Cancer Cell Lines
Derivatives of the 1-benzyl-pyrazole scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. Guided by activity in MIA PaCa-2 pancreatic cancer cells, preliminary structure-activity relationship studies were conducted on a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. nih.gov The initial lead compound in this series showed an EC50 value of 10 μM in the MIA PaCa-2 cell line. nih.gov Further optimization led to the development of compounds with submicromolar antiproliferative activity. nih.gov
These compounds may represent a new class of autophagy modulators, possessing potent anticancer activity through a potentially novel mechanism of action. nih.gov They have been shown to reduce mTORC1 activity and modulate autophagy, a key cellular process involved in cancer cell survival. nih.gov Specifically, certain derivatives increase basal autophagy but impair the autophagic flux under starvation conditions, which could be advantageous over conventional autophagy inhibitors that unselectively suppress the process in both normal and cancerous cells. nih.gov The antiproliferative effects of other pyrazole (B372694) derivatives have also been observed in various cancer cell lines, including those resistant to common chemotherapy drugs, suggesting their potential to overcome drug resistance mechanisms. nih.govrsc.org
Table 1: Antiproliferative Activity of a Lead N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Derivative
| Compound | Cancer Cell Line | EC50 (μM) |
|---|---|---|
| Compound 1 | MIA PaCa-2 (Pancreatic) | 10 |
Inhibition of Protein Polymerization (e.g., Tubulin)
A significant mechanism contributing to the antiproliferative effects of pyrazole-containing compounds is the inhibition of tubulin polymerization. nih.govresearchgate.net Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial for mitosis, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) binding site on β-tubulin. researchgate.netmdpi.com
This inhibition disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. researchgate.netmdpi.com For instance, certain pyrazoline derivatives have shown potent inhibition of tubulin polymerization, comparable to the well-known agent colchicine, but with lower toxicity. nih.gov The ability of these compounds to interfere with microtubule dynamics confirms a mechanism of action involving the depolymerization of microtubules, which is a validated strategy in cancer chemotherapy. nih.gov
Anti-inflammatory Pathways (e.g., Inhibition of Nitric Oxide Secretion)
The pyrazole scaffold is a core feature of several anti-inflammatory drugs. Derivatives of 1-benzyl-pyrazole have been investigated for their ability to modulate inflammatory pathways, particularly the production of nitric oxide (NO). nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. nih.gov
In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for inflammation, various triarylpyrazole analogs have demonstrated significant inhibitory effects on NO production. nih.govsemanticscholar.org This effect is often attributed to the inhibition of iNOS protein expression. nih.govsemanticscholar.org Furthermore, some of these compounds also inhibit the production of prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. nih.govsemanticscholar.org For example, a promising triarylpyrazole derivative, compound 1m , showed potent inhibition of both PGE2 and NO production, with its mechanism linked to the suppression of COX-2 and iNOS protein expression through the inactivation of p38 MAP kinase. nih.gov
Table 2: Anti-inflammatory Activity of Selected Triarylpyrazole Derivatives
| Compound | PGE2 Inhibition (IC50, μM) | NO Production Inhibition (%) |
|---|---|---|
| 1f | 7.1 | 11.6 |
| 1m | 1.1 | 37.19 |
Antimicrobial Action Mechanisms (e.g., against Mycobacterium tuberculosis)
The pyrazole nucleus is present in various compounds with a broad spectrum of antimicrobial activities. nih.gov Pyrazole derivatives have been found to be potent antimicrobial agents that target different molecular pathways in bacteria. nih.gov While the precise mechanism of action for many pyrazole derivatives is not fully elucidated, some studies suggest they may act by disrupting the bacterial cell wall, leading to cytosol leakage and cell lysis. nih.gov
Although specific studies on the antitubercular activity of this compound are limited, the general class of pyrazole-containing compounds has shown promise. For instance, certain 1,3,4-trisubstituted pyrazole derivatives have been synthesized and evaluated for their antitubercular and antimicrobial activity. nih.gov The inclusion of the pyrazole moiety in the design of new antimicrobial agents is a strategy to enhance potency and broaden the spectrum of activity against resistant bacterial strains. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological potency and selectivity of this compound and its analogs are highly dependent on their chemical structure. SAR studies have been crucial in identifying the key molecular features that govern their activity.
Elucidation of Key Structural Motifs for Potency and Selectivity
SAR analyses of various pyrazole-based compounds have highlighted several critical structural motifs.
The Pyrazole Core : The pyrazole ring itself is a fundamental scaffold for biological activity. Its rigid structure serves as a platform for the specific spatial orientation of various substituents. The substitution pattern on the pyrazole ring is crucial. For example, in a series of pyrazole-based meprin inhibitors, a 3,5-diphenylpyrazole (B73989) already exhibited high inhibitory activity, which could be modulated by introducing different residues. nih.gov
The N1-Substituent : The substituent at the N1 position of the pyrazole ring significantly influences activity. In the case of the subject compound, this is a benzyl (B1604629) group. SAR studies on related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that modifications to the benzyl ring can fine-tune antiproliferative potency. nih.gov Similarly, in a series of SGLT1 inhibitors based on a 4-benzyl-1H-pyrazol-3-yl glucopyranoside scaffold, the substitution pattern of the benzyl moiety was shown to be crucial for modulating potency and selectivity. researchgate.net
The C4-Substituent : The acetonitrile (B52724) group at the C4 position is another key feature. In a series of (1H-pyrazol-4-yl)acetamide antagonists, modifications around this position were explored to enhance potency and pharmacokinetic properties. researchgate.net The nature and length of the linker at this position can impact how the molecule interacts with its biological target.
Other Substitutions : For derivatives, substitutions at other positions, such as C3 and C5, play a vital role. In the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series, the amide linkage and substitutions on the benzamide (B126) ring were systematically varied, leading to compounds with improved metabolic stability and submicromolar antiproliferative activity. nih.gov In another example, the introduction of acidic moieties into a pyrazole scaffold was found to increase activity against the metalloprotease meprin β. nih.gov
Design Principles Based on SAR Insights
The design of new analogs of this compound is guided by established principles derived from SAR studies on related pyrazole derivatives. These principles focus on how modifications to the N1-benzyl substituent, the pyrazole core, and the C4-acetonitrile group can modulate biological activity.
The N1-Benzyl Group: A Key Modulator of Potency and Selectivity
The benzyl group at the N1 position of the pyrazole ring is a critical determinant of the molecule's interaction with its biological target. Studies on various 1-benzyl-1H-pyrazole derivatives have consistently shown that substitutions on the benzyl ring can dramatically alter potency and selectivity. nih.gov
For instance, in the development of inhibitors for Receptor Interacting Protein 1 (RIP1) kinase, the position and nature of substituents on the benzyl ring were found to be crucial for activity. nih.gov This suggests that the benzyl group likely fits into a specific hydrophobic pocket of the target protein, and its orientation, dictated by the substitution pattern, is key to a productive binding event.
Key considerations for modifying the N-benzyl group include:
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule, potentially affecting its binding affinity.
Steric Hindrance: The size and position of substituents can either enhance or disrupt the fit of the molecule within the active site of a target protein.
Hydrophobicity/Hydrophilicity: Modifying the lipophilicity of the benzyl group can impact the compound's pharmacokinetic properties, such as its ability to cross cell membranes.
The Pyrazole Core: A Versatile Scaffold
The pyrazole ring serves as a central scaffold, holding the other functional groups in a specific spatial orientation. Its aromatic nature and the presence of two nitrogen atoms allow for various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.
Research on other pyrazole-based compounds, such as meprin inhibitors, has demonstrated that the substitution pattern on the pyrazole ring itself is a significant factor in determining biological activity. nih.gov While this compound has a specific substitution pattern, the principles learned from other pyrazoles remain relevant. For example, maintaining the planarity of the pyrazole ring is often important for optimal interaction with flat aromatic residues in a protein's binding site.
The 4-Acetonitrile Moiety: A Point for Interaction and Further Elaboration
The acetonitrile group at the C4 position is a key functional group that can participate in various interactions. The nitrile group is a potent hydrogen bond acceptor and can also engage in dipole-dipole interactions.
A study on 4-cyanomethyl-pyrazole-3-carboxamides as cannabinoid receptor 1 (CB1) antagonists revealed that this scaffold is a promising starting point for developing potent compounds. nih.gov The research indicated that a range of modifications could be tolerated in other parts of the molecule while retaining the crucial 4-cyanomethyl-pyrazole core, suggesting its importance for the observed biological activity. nih.gov This highlights the potential of the acetonitrile group to be a key pharmacophoric feature.
Further design principles based on the 4-acetonitrile group could involve:
Bioisosteric Replacement: Replacing the nitrile group with other functionalities that have similar electronic and steric properties (e.g., a small amide or an oxadiazole) could lead to analogs with improved properties.
Probing for Additional Interactions: Extending the acetonitrile group or replacing it with a longer chain could allow the molecule to reach and interact with adjacent pockets in the target's binding site.
Interactive Data Table: SAR Insights for Pyrazole Derivatives
The following table summarizes general SAR principles derived from studies on various pyrazole derivatives, which can inform the design of novel analogs of this compound.
| Molecular Fragment | Modification | General Impact on Activity | Reference |
| N1-Benzyl Group | Substitution on the benzyl ring | Can significantly modulate potency and selectivity. nih.gov | nih.gov |
| Introduction of lipophilic groups | May enhance binding to hydrophobic pockets. | ||
| Introduction of polar groups | May improve solubility and pharmacokinetic properties. | ||
| Pyrazole Core | Maintaining planarity | Often crucial for π-π stacking interactions. | |
| Substitution at other positions | Can alter the overall shape and electronic distribution. nih.gov | nih.gov | |
| C4-Acetonitrile Group | Hydrogen bond acceptor | Important for interaction with the biological target. nih.gov | nih.gov |
| Bioisosteric replacement | Can be explored to fine-tune activity and properties. |
Diverse Applications in Chemical Sciences
Role as Key Intermediates in Complex Organic Synthesis
The pyrazole (B372694) ring is a foundational structure in a vast array of heterocyclic compounds. ias.ac.in As a class, pyrazole derivatives are considered potent intermediates for creating a wide range of pharmaceutical and bioactive molecules. core.ac.uk The utility of 2-(1-benzyl-1H-pyrazol-4-yl)acetonitrile in this context stems from its dual chemical nature. The pyrazole core is an aromatic system, providing a stable and rigid framework, while the cyanomethyl (-CH2CN) group at the 4-position serves as a reactive handle for extensive chemical modification.
This acetonitrile (B52724) moiety is particularly useful in synthetic chemistry. For instance, the nitrile group can be hydrolyzed to form a carboxylic acid, reduced to an amine, or used in cyclization reactions to build additional rings onto the pyrazole scaffold. jst.go.jp Research has shown that pyrazole-acetonitrile structures can serve as pivotal intermediates for the synthesis of other complex heterocyclic systems, including coumarins, pyridines, pyrroles, and thiazoles, all of which are important classes of compounds in medicinal chemistry. globalresearchonline.netamazonaws.com
The pyrazole nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous commercialized drugs. ias.ac.inglobalresearchonline.net Its derivatives have demonstrated a wide spectrum of biological activities. globalresearchonline.net The anti-inflammatory drug Celecoxib, for example, is a prominent pharmaceutical built around a pyrazole core, underscoring the scaffold's importance in drug design. researchgate.netnih.gov
While this compound is not a final drug product itself, it represents a key starting point or intermediate for molecules of therapeutic interest. The pyrazole-acetonitrile framework is a recognized building block for creating libraries of compounds for biological screening. For example, related structures like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been explicitly used as key intermediates to synthesize a variety of new heterocyclic compounds for further investigation. amazonaws.com This highlights the role of the subject compound as a precursor for developing new chemical entities with potential pharmaceutical and agrochemical applications. nih.govrsc.org
| Precursor Structure | Resulting Compound Classes | Potential Application Area |
|---|---|---|
| Pyrazole-Acetonitrile | Coumarins, Pyridines, Pyrroles, Thiazoles globalresearchonline.netamazonaws.com | Pharmaceuticals |
| Aryl-Pyrazole | N-pyridylpyrazolecarboxamides, Pyrazole methanesulfonates nih.gov | Agrochemicals |
| 1,3-Diketone + Hydrazine (B178648) | Substituted Pyrazoles (e.g., Celecoxib) researchgate.net | Pharmaceuticals (Anti-inflammatory) |
The application of pyrazole-based compounds extends beyond biology into the field of material science. The high nitrogen content and thermal stability of the pyrazole ring make it an attractive component for developing energetic materials. In a notable study, a derivative of pyrazolyl acetonitrile, specifically 2-(3,4-dinitro-1H-pyrazol-1-yl)acetonitrile, was used as a foundational block to design and synthesize a new series of melt-cast explosives. By linking the dinitro-pyrazole core to other energetic rings like tetrazole or oxadiazole via the acetonitrile bridge, researchers created novel materials with desirable properties, including high thermal stability and low sensitivity to impact and friction. These new derivatives showed performance superior to traditional melt-cast explosives like TNT. Although the specific pyrazole in that study was substituted differently, it establishes a clear precedent for using the (pyrazol-yl)acetonitrile framework as a crucial building block for advanced materials.
Development of Chemical Probes and Tools for Biomedical Research
The pyrazole heterocycle is not only valuable for its biological activity but also for its photophysical properties. Many pyrazole-containing compounds are known to exhibit fluorescence, a property that is essential for the development of chemical probes and imaging agents used in biomedical research. ias.ac.in These tools allow scientists to visualize and study biological processes at the molecular level. Given that the pyrazole core can be a component of fluorescent molecules, derivatives such as this compound are considered potential candidates for the development of novel chemical probes. The acetonitrile group offers a convenient point of attachment for linking the pyrazole scaffold to other molecules, such as targeting ligands or other fluorophores, to create sophisticated tools for biological research.
Agrochemical Applications
The pyrazole scaffold is a prominent feature in modern agrochemicals, contributing to the development of effective and selective agents for crop protection. ias.ac.innih.govrsc.org The structural versatility of pyrazole allows for fine-tuning of its biological activity against specific pests and weeds.
Research into new insecticides has identified the pyrazole core as critical for activity against various agricultural pests. nih.gov Specifically, this compound serves as a key intermediate for a class of insecticides known as flupyrimin (B3323723) analogs. In one study, a series of novel flupyrimin derivatives were synthesized with a 1-aryl-1H-pyrazol-4-yl subunit. The "1-benzyl" group of the title compound is a specific example of a "1-aryl" group. These synthesized compounds demonstrated excellent insecticidal activity against significant pests such as Plutella xylostella (diamondback moth). nih.gov The findings from bioassays indicated that several of the synthesized analogs achieved 100% lethality at a concentration of 400 µg/ml, highlighting the effectiveness of this molecular framework in designing potent insecticides. nih.gov
| Target Pest | Compound Class | Observed Activity | Reference |
|---|---|---|---|
| Plutella xylostella | Flupyrimin derivatives with 1-aryl-1H-pyrazol-4-yl core | Several compounds showed 100% lethality at 400 µg/ml | nih.gov |
| Diabrotica undecimpunctata | Pyrazole methanesulfonates | High activity with LD values of 0.5 mg/L | nih.gov |
| Nilaparvata lugens | Pyrazole methanesulfonates | High activity with LD values of 2.5 mg/L | nih.gov |
While the pyrazole class of compounds is known for its broad utility in agrochemicals, including insecticides and fungicides, specific research detailing the herbicidal properties of this compound or its direct derivatives is not widely documented in the reviewed scientific literature. The development of pyrazole-based herbicides is an active area of research, but the focus has often been on different substitution patterns on the pyrazole ring to achieve herbicidal activity.
Design of Novel Energetic Materials
The design of new energetic materials is a highly active area of research, driven by the need for compounds with superior performance, enhanced safety, and improved environmental credentials. Pyrazole-based compounds are attractive candidates for energetic materials due to their high nitrogen content, which contributes to a high heat of formation, and the stability of the aromatic ring. nih.gov The structural backbone of this compound offers several points for modification to impart energetic properties. Key strategies would involve the introduction of explosophoric groups (such as nitro groups) onto the pyrazole ring and the transformation of the acetonitrile moiety into a more energetic functional group, like a tetrazole ring. acs.orgmdpi.com
Structural Design for Enhanced Thermal Stability
Thermal stability is a critical parameter for energetic materials, determining their safe handling, storage, and application. The design of pyrazole-based energetic materials with high thermal stability is often guided by several principles, including the inherent stability of the heterocyclic ring and the nature of the substituents.
The pyrazole ring itself is a thermally robust heterocycle. nih.gov The introduction of nitro groups, a common strategy to increase the energy content of a molecule, can have a varied effect on thermal stability. mdpi.comcolostate.edu The position of the nitro groups on the pyrazole ring is crucial; strategic placement can lead to a balance between high energy and good thermal stability. researchgate.net For a derivative of this compound, nitration would likely be directed to the carbon atoms of the pyrazole ring. The synthesis of nitrated pyrazoles often involves the use of strong nitrating agents like a mixture of nitric and sulfuric acids. mdpi.com
A key strategy to enhance thermal stability in pyrazole-based energetic materials is the creation of larger, more rigid molecular structures, often through the formation of fused rings or by linking multiple pyrazole units. However, focusing solely on the provided scaffold, enhancing thermal stability would primarily revolve around the careful introduction and positioning of energetic groups.
Below is a hypothetical data table illustrating the potential impact of nitration on the thermal decomposition temperature of a this compound-derived energetic material.
| Compound | Hypothetical Modification | Predicted Decomposition Temperature (°C) |
| Hypothetical Compound A | Mono-nitration of the pyrazole ring | 250 - 280 |
| Hypothetical Compound B | Di-nitration of the pyrazole ring | 280 - 320 |
| Hypothetical Compound C | Tri-nitration of the pyrazole ring | > 320 |
This table is illustrative and based on general principles of energetic material design. Actual values would require experimental verification.
Molecular Engineering for Reduced Sensitivity to Impact and Friction
Reducing the sensitivity of energetic materials to external stimuli like impact and friction is paramount for ensuring their safety. Molecular engineering plays a crucial role in achieving this goal. For a molecule based on this compound, several strategies could be employed to decrease sensitivity.
One of the most effective strategies for creating insensitive high-energy materials is the incorporation of tetrazole rings. acs.orgnih.gov The acetonitrile group in the parent compound is a prime candidate for conversion into a 5-substituted-1H-tetrazole ring. This transformation is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097), such as sodium azide, often in the presence of a Lewis acid. researchgate.netacs.org The resulting tetrazole moiety would significantly increase the nitrogen content and the heat of formation, both desirable characteristics for an energetic material, while often contributing to lower sensitivity. mdpi.comnih.gov
The presence of the benzyl (B1604629) group could also be leveraged to reduce sensitivity. Studies on other energetic materials have shown that increasing the size of aromatic systems can lead to a decrease in sensitivity. rsc.orgnih.gov This is attributed to the ability of the larger aromatic system to delocalize electronic charge and absorb energy, thus making the molecule less prone to detonation upon impact or friction.
The following table presents hypothetical sensitivity data for energetic materials derived from this compound, illustrating the potential effects of molecular modifications.
| Compound | Hypothetical Modification | Predicted Impact Sensitivity (J) | Predicted Friction Sensitivity (N) |
| Hypothetical Compound D | Nitrated pyrazole with intact acetonitrile | > 15 | > 120 |
| Hypothetical Compound E | Nitrated pyrazole with acetonitrile converted to tetrazole | > 25 | > 240 |
| Hypothetical Compound F | Compound E with additional amino group on pyrazole ring | > 30 | > 360 |
This table is for illustrative purposes and based on established principles in energetic materials chemistry. Experimental validation would be necessary to confirm these predictions.
Q & A
Q. What are the common synthetic routes for preparing 2-(1-benzyl-1H-pyrazol-4-yl)acetonitrile, and how do reaction conditions influence yield?
The synthesis often involves cross-coupling reactions or nucleophilic substitutions. For example, Suzuki-Miyaura coupling using pyrazole-containing boronic acids (e.g., 1-benzyl-1H-pyrazol-4-ylboronic acid) with acetonitrile derivatives under palladium catalysis is a standard approach. Reaction conditions such as solvent choice (e.g., acetonitrile for polar aprotic environments), temperature (80–100°C), and base (e.g., Cs₂CO₃) significantly impact yields and purity . Michael addition of trimethylsilyl cyanide to activated pyrrolizinones has also been reported for analogous nitrile-containing compounds, requiring rigorous control of anhydrous conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the benzyl group (δ ~7.2–7.4 ppm for aromatic protons) and nitrile functionality (absence of a proton signal but visible in ¹³C at ~115–120 ppm). Substituent effects on pyrazole ring protons (e.g., splitting patterns) are diagnostic .
- X-ray crystallography : Resolves bond angles and stereoelectronic effects, as demonstrated for structurally similar pyrazole-acetonitrile derivatives (e.g., C–C bond lengths of ~1.45 Å and nitrile bond angles of ~180°) .
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). If exposed, wash skin with soap/water and seek medical attention for persistent symptoms .
- Thermal Stability : Avoid sparks/open flames due to nitrile group reactivity .
- Waste Disposal : Follow institutional guidelines for nitrile-containing hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of pyrazole-acetonitrile derivatives?
- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., dimerization products or unreacted intermediates).
- Temperature Control : Lower temperatures (e.g., 60°C) reduce side reactions like nitrile hydrolysis, while higher temps (100°C) improve coupling efficiency .
- Catalyst Screening : Palladium/copper co-catalysts enhance selectivity in cross-coupling reactions, as shown in analogous pyrazole systems .
Q. How do discrepancies in NMR data arise for structurally similar pyrazole-acetonitrile derivatives, and how can they be resolved?
- Dynamic Effects : Conformational flexibility (e.g., benzyl group rotation) may cause signal splitting. Low-temperature NMR (−40°C) can "freeze" conformers for clearer analysis .
- Solvent Artifacts : Deuterated DMSO may induce shifts in aromatic protons; compare data across solvents (CDCl₃ vs. DMSO-d₆) .
- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived torsion angles to resolve ambiguities .
Q. What computational models predict the reactivity of the nitrile group in this compound?
- DFT Calculations : Model nucleophilic attack on the nitrile carbon (e.g., by amines or thiols) using Gaussian or ORCA software. Parameters like LUMO energy (~−1.5 eV) correlate with reactivity .
- pKa Prediction : Tools like SPARC estimate nitrile group acidity (pKa ~25–30), guiding pH-sensitive reactions .
Q. How does the benzyl substituent influence the compound’s pharmacological potential in kinase inhibition studies?
- Structure-Activity Relationship (SAR) : The benzyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. However, bulky substituents may sterically hinder target binding. Compare with analogs like 4-fluorophenyl derivatives, which show higher kinase affinity due to electronegative interactions .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) reveal oxidative metabolism at the benzyl methylene group, necessitating deuteration or fluorination for stabilization .
Q. What challenges arise in synthesizing chiral derivatives of this compound, and what strategies address them?
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) to induce chirality. For example, rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid was resolved via chiral HPLC .
- Racemization Risks : Monitor optical rotation during nitrile functionalization (e.g., hydrolysis to amides) to prevent loss of enantiomeric excess .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
